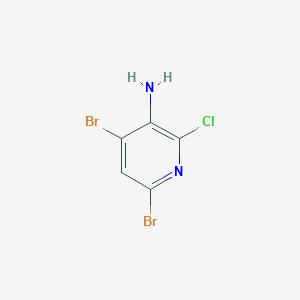

4,6-Dibromo-2-chloropyridin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-2-chloropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2ClN2/c6-2-1-3(7)10-5(8)4(2)9/h1H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELFQEILRLHIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Br)Cl)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355742 | |

| Record name | 4,6-dibromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887570-91-4 | |

| Record name | 4,6-dibromo-2-chloropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4,6 Dibromo 2 Chloropyridin 3 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) on the pyridine (B92270) ring is a cornerstone of its chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount and is significantly influenced by the substituents on the ring.

Differential Reactivity and Leaving Group Ability of Chlorine and Bromine Substituents

The 4,6-Dibromo-2-chloropyridin-3-amine scaffold presents three potential sites for SNAr: the chloro group at C-2 and the bromo groups at C-4 and C-6. In traditional nucleophilic aliphatic substitution (SN2) reactions, bromide is a better leaving group than chloride due to the weaker C-Br bond. However, in SNAr reactions, this trend is often inverted. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex, not the departure of the leaving group. libretexts.org

A more electronegative halogen, like chlorine, exerts a stronger inductive electron-withdrawing effect. This effect stabilizes the developing negative charge in the transition state leading to the Meisenheimer intermediate, thereby lowering the activation energy for the rate-determining step. lkouniv.ac.in Consequently, the C-Cl bond is often more susceptible to nucleophilic attack than C-Br bonds in activated systems. This phenomenon, known as the "element effect," suggests a reactivity order of F > Cl ≈ Br > I. nih.govwikipedia.org Therefore, for this compound, nucleophilic substitution is predicted to occur preferentially at the C-2 position, displacing the chloride.

| Position | Leaving Group | Governing Factor | Predicted Reactivity |

|---|---|---|---|

| C-2 | Chlorine (Cl) | Stronger inductive effect, stabilizing the Meisenheimer complex. | Higher |

| C-4 | Bromine (Br) | Weaker inductive effect compared to Cl. | Lower |

| C-6 | Bromine (Br) | Weaker inductive effect compared to Cl. | Lower |

Influence of Pyridine Nitrogen on SNAr Mechanisms

The nitrogen atom in the pyridine ring is highly electronegative, making the entire ring electron-deficient compared to benzene. This intrinsic property makes pyridines more susceptible to nucleophilic attack. Crucially, the pyridine nitrogen can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophilic attack occurs at positions ortho (C-2, C-6) or para (C-4) to it. stackexchange.com

In the case of this compound, all three halogen substituents are located at these activated positions.

Attack at C-2 or C-6: The negative charge in the intermediate can be delocalized directly onto the electronegative ring nitrogen, providing substantial stabilization.

Attack at C-4: Similarly, the intermediate's negative charge can be delocalized onto the nitrogen atom.

This stabilization significantly lowers the energy of the intermediates for substitution at these positions compared to an attack at C-3 or C-5. stackexchange.com Given that both the C-2 and C-6 positions benefit from this stabilization, the preferential attack at C-2 over C-6 would be dictated by the better leaving group ability of chloride in the SNAr context, as discussed previously.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on pyridine is generally disfavored. The electronegative nitrogen atom deactivates the ring towards attack by electrophiles by inductively withdrawing electron density. Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This dramatically increases the electron-withdrawing effect and further deactivates the ring, making substitution even more difficult. lkouniv.ac.in

In this compound, the ring is already substituted with three deactivating halogen atoms. However, it also possesses the strongly activating amino group at C-3. The -NH₂ group is a powerful ortho, para-director. In this molecule, the positions ortho to the amine are C-2 and C-4, and the para position is C-6. All these positions are already occupied by halogens. The only remaining unsubstituted position is C-5, which is meta to the amine group.

Therefore, any potential SEAr reaction, while mechanistically challenging, would be directed by the powerful amine group to the C-5 position. The combined deactivating effects of the pyridine nitrogen and three halogens suggest that extremely forcing conditions would be necessary to achieve such a substitution.

Metal-Catalyzed Cross-Coupling Reactions

Polyhalogenated pyridines are valuable substrates for metal-catalyzed cross-coupling reactions, which allow for the sequential and selective formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is a powerful tool for functionalizing halogenated pyridines. mdpi.com A key advantage of this reaction is the ability to achieve regioselective coupling on polyhalogenated substrates by exploiting the differential reactivity of the carbon-halogen bonds.

The reactivity of organohalides in the oxidative addition step of the Suzuki catalytic cycle generally follows the order of bond strength: C-I > C-Br > C-Cl. rsc.org This trend is opposite to that observed in SNAr reactions and is based on the relative ease of breaking the carbon-halogen bond.

For this compound, this reactivity difference allows for highly selective synthetic strategies. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to selectively couple at one of the C-Br bonds while leaving the C-Cl bond intact for subsequent transformations. rsc.orgnih.gov

| Position | Halogen | C-X Bond Strength | Predicted Reactivity | Potential Outcome |

|---|---|---|---|---|

| C-4 / C-6 | Bromine (Br) | Weaker | Higher | Initial selective coupling at one of the C-Br positions. |

| C-2 | Chlorine (Cl) | Stronger | Lower | Remains intact under conditions selective for C-Br coupling. |

Further selectivity between the two non-equivalent C-Br bonds at C-4 and C-6 could potentially be achieved. The electronic environment and steric hindrance around each position are different. The C-6 bromine is ortho to the pyridine nitrogen, while the C-4 bromine is para. The C-6 position is also flanked by the unsubstituted C-5 position, whereas the C-4 bromine is flanked by the amine-bearing C-3 and the open C-5. Subtle differences in catalyst and ligand choice can often be used to exploit these small steric and electronic differences to favor coupling at one site over the other. This enables a stepwise functionalization of the pyridine core, making this compound a versatile building block in synthetic chemistry.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

Site-Selectivity in Dihalogenated and Trihalogenated Pyridines

The regioselectivity of transition metal-catalyzed cross-coupling reactions on polyhalogenated pyridines is a subject of considerable mechanistic interest, as the reaction site is governed by a complex interplay of electronic, steric, and mechanistic factors. For a substrate such as this compound, several principles derived from studies of simpler di- and trihalogenated systems can be applied to predict reactivity.

Generally, in Pd-catalyzed cross-coupling reactions of dihalogenated N-heteroarenes, halides positioned alpha to the ring nitrogen (C2 or C6) are conventionally more reactive than those at other positions. nsf.gov This preference is attributed to the inherent electronic properties of the pyridine ring; the electronegative nitrogen atom induces a dipole, rendering the C2 and C4 positions more electrophilic and thus more susceptible to oxidative addition by a Pd(0) catalyst. nih.gov Furthermore, the C-X bonds at the α-positions are often weaker, facilitating this key mechanistic step. nsf.gov

In the case of this compound, there are three potential sites for oxidative addition: C2-Cl, C4-Br, and C6-Br. Based on electronic activation by the ring nitrogen, the C2 and C6 positions would be the most likely sites of reaction. However, the identity of the halogen is also a critical determinant. The bond dissociation energies (BDEs) for carbon-halogen bonds typically follow the trend C–I < C–Br < C–Cl, meaning that C–Br bonds are generally more reactive than C–Cl bonds in oxidative addition. nih.gov This factor would favor reaction at the C4 or C6 positions over the C2 position.

The 3-amino group introduces further complexity. Its electron-donating nature can modulate the electronic properties of the ring and potentially influence the stability of reaction intermediates. The combination of these competing factors—positional activation, halogen identity, and substituent effects—makes predicting the precise site-selectivity challenging without experimental data. Studies on related systems, such as 2,4-dibromopyridine, have shown that under standard conditions with mononuclear palladium catalysts, reaction typically occurs at the C2 position, highlighting the strong directing effect of the nitrogen atom. nih.gov

| Position | Halogen | Electronic Activation (by Ring N) | Halogen Reactivity (BDE) | Predicted Overall Reactivity |

|---|---|---|---|---|

| C2 | Cl | High (alpha position) | Low | Moderate |

| C4 | Br | Moderate (para position) | High | High |

| C6 | Br | High (alpha position) | High | Very High |

Palladium Catalyst Speciation and its Influence on Site-Selectivity

While substrate-inherent factors provide a baseline for predicting regioselectivity, the nature of the palladium catalyst itself has been revealed as a powerful tool for overriding these intrinsic preferences. Research has demonstrated that the specific species of palladium active in the catalytic cycle—whether it is a mononuclear complex, a multinuclear cluster, or a nanoparticle—can dramatically alter the site of reaction. nih.govwhiterose.ac.uk

This phenomenon is well-documented for the Suzuki-Miyaura cross-coupling of 2,4-dibromopyridine. nih.gov When the reaction is catalyzed by mononuclear palladium species, the conventional C2-arylation product is predominantly formed. nih.govwhiterose.ac.uk Such mononuclear catalysts are typically generated in situ when using a sufficient excess of a supporting phosphine (B1218219) ligand, for example, a Pd(OAc)₂:PPh₃ ratio of 1:3 or higher. nih.gov

Conversely, when the ratio of palladium to the phosphine ligand is decreased (e.g., Pd:PPh₃ ≤ 1:2), aggregation of the palladium centers is favored, leading to the formation of catalytically competent multinuclear species, such as Pd₃-type clusters and nanoparticles. nih.gov These higher-order palladium species have been shown to invert the site-selectivity, favoring the "atypical" C4-arylation product. nih.govwhiterose.ac.uk This switch in regioselectivity is not merely a minor perturbation; it can lead to a complete reversal of the product ratio, providing access to isomers that are difficult to synthesize via conventional methods. The use of pre-formed cluster catalysts can also achieve this atypical C4-selectivity, confirming the role of multinuclear species. nih.gov This ability to control the reaction outcome by simply tuning the catalyst system highlights that selectivity is not solely a property of the substrate but is also intricately linked to the mechanistic pathway dictated by the catalyst's structure. nsf.govwhiterose.ac.uk

| Catalyst System (Pd Precursor:Ligand) | Predominant Pd Species | Major Product | Selectivity (C4:C2) |

|---|---|---|---|

| Pd(OAc)₂ : ≥3 PPh₃ | Mononuclear Pd₁ | C2-Arylation | Low (C2-selective) |

| Pd(OAc)₂ : ≤2 PPh₃ | Multinuclear Pdₙ (Clusters/NPs) | C4-Arylation | High (C4-selective) |

| Pd₃Cl₂ Cluster (pre-formed) | Multinuclear Pd₃ | C4-Arylation | High (C4-selective) |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reactions)

Beyond the extensively studied Suzuki coupling, the halogenated pyridine core of this compound is amenable to a variety of other transition metal-catalyzed transformations. The Heck reaction, which involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a prominent example. wikipedia.org This reaction provides a powerful method for forming carbon-carbon bonds and introducing alkenyl substituents onto the pyridine ring. wikipedia.orgorganic-chemistry.org

The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) center, followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to release the substituted alkene product and regenerate the active catalyst. youtube.com Given the presence of multiple C-X bonds in this compound, regioselectivity is again a key consideration. Based on the higher reactivity of C-Br bonds compared to C-Cl bonds, a Heck reaction would be expected to occur preferentially at either the C4 or C6 position. The precise outcome would likely depend on the specific catalyst, ligands, and reaction conditions employed. nih.gov The use of sterically bulky ligands, for instance, has been shown to be crucial for achieving efficient Heck couplings with challenging N-heteroaryl halides, which can otherwise poison the catalyst through strong coordination. nih.gov

Other important cross-coupling reactions applicable to this substrate include:

Stille Coupling: Utilizes organotin reagents.

Kumada Coupling: Employs Grignard reagents (organomagnesium).

Hiyama Coupling: Uses organosilicon compounds.

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with amines.

Each of these named reactions proceeds through a distinct catalytic cycle, often involving different transition metals (though palladium is most common) and nucleophilic coupling partners, offering a versatile toolkit for the selective functionalization of the different halogenated positions on the pyridine ring. researchgate.net

Reactions Involving the Amine Functionality

Diazotization and Sandmeyer Reactions, including Unexpected Halogen Displacements

The primary amine at the C3 position of this compound is a key functional handle for a range of transformations, most notably diazotization followed by Sandmeyer or related reactions. This sequence allows for the replacement of the amino group with a wide variety of substituents, including halogens, cyano, hydroxyl, and hydrogen.

However, studies on structurally similar 3-amino-2-chloropyridines have revealed the potential for unexpected and synthetically significant side reactions. Specifically, a facile, temperature-dependent displacement of the C2-chloro substituent by bromide has been observed during the Sandmeyer reaction when conducted in hydrobromic acid (HBr) with a copper(I) bromide (CuBr) catalyst.

At low temperatures (e.g., -30°C to -10°C), the reaction proceeds as expected, yielding the 3-bromo-2-chloropyridine (B150940) product. As the reaction temperature is increased to room temperature (e.g., 25-32°C), a significant amount of the corresponding 2,3-dibromopyridine (B49186) is formed, indicating that the C2-chloride has been replaced by bromide from the reaction medium. This halogen exchange does not occur in the absence of the diazotization step, confirming that the diazonium intermediate is crucial for this unusual reactivity.

The proposed mechanism involves the formation of the pyridin-3-diazonium salt, which is a potent electron-withdrawing group. This group strongly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). Before the diazonium group is itself replaced, a bromide ion from the HBr solvent can attack the activated C2 position, displacing the chloride ion. Subsequent replacement of the diazonium group by bromide then leads to the observed dibromo product. This phenomenon underscores the importance of careful temperature control in Sandmeyer reactions of activated halopyridines to achieve the desired product selectivity.

Acylation and Other Nitrogen-Centered Transformations

The nucleophilic primary amino group at the C3 position readily undergoes a variety of nitrogen-centered transformations. Acylation, the reaction with acyl chlorides or anhydrides, is a fundamental transformation used to introduce amide functionality. This reaction is typically straightforward, proceeding under standard conditions with a base to neutralize the acid byproduct, yielding the corresponding N-(4,6-dibromo-2-chloropyridin-3-yl)amide.

Beyond simple acylation, the amine can serve as a point for further functionalization, including:

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides, although over-alkylation can be a challenge.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These transformations are crucial for modifying the molecule's properties and for building more complex structures, particularly in the synthesis of biologically active compounds where the amide or sulfonamide linkage is a common structural motif.

Rearrangement Reactions and Didehydropyridine Intermediates in Aminations

While amination of polyhalogenated pyridines can occur via SNAr or metal-catalyzed pathways, reactions conducted with very strong bases, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), can proceed through a different mechanism involving elimination-addition via a highly reactive didehydropyridine (or "pyridyne") intermediate. wikipedia.org

For a substrate like this compound, treatment with a sufficiently strong base could potentially lead to the elimination of HBr or HCl. This would involve the deprotonation of the C5 proton, followed by the loss of a halide from an adjacent position (C4 or C6) to form a pyridyne. For example, deprotonation at C5 followed by loss of the C4-bromide would generate a 4,5-pyridyne intermediate.

Once formed, the pyridyne is a powerful electrophile and is rapidly attacked by a nucleophile, such as the amide ion (NH₂⁻) present in the reaction mixture. A key feature of the pyridyne mechanism is that the incoming nucleophile can add to either carbon of the strained "triple" bond. nih.gov This can lead to the formation of a mixture of regioisomeric products, including products where the amine group is located at a different position from the leaving group, a phenomenon known as a cine-substitution. For instance, attack of an amide ion on a 4,5-pyridyne intermediate could yield both 4-amino and 5-amino substituted pyridines. The regioselectivity of the nucleophilic addition is influenced by the electronic effects of the other substituents on the ring. nih.govchemistryviews.org The presence of a chlorine atom at C2 is also known to potentially destabilize an adjacent lithiated species, which could favor the formation of a 2,3-pyridyne intermediate if the C3-amine were not present. nih.gov

Chemoselectivity Modulation in One-Pot Organic Transformations

The strategic functionalization of polyhalogenated heterocycles is a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures. The compound this compound, with its distinct arrangement of three halogen atoms and an amino group, presents a versatile platform for selective chemical modifications. The differential reactivity of the bromo and chloro substituents, influenced by their electronic and steric environments, allows for precise control over reaction outcomes in one-pot transformations. This section explores the principles and documented strategies for modulating the chemoselectivity of this and structurally related pyridines in sequential, one-pot reactions.

The inherent reactivity differences among carbon-halogen bonds are a primary determinant of chemoselectivity in cross-coupling reactions. Generally, the order of reactivity for halogens in palladium-catalyzed couplings is I > Br > Cl. This hierarchy suggests that the bromo substituents at the C4 and C6 positions of this compound would react preferentially over the chloro group at the C2 position. This differential reactivity can be exploited to achieve selective, stepwise functionalization in a one-pot manner by carefully controlling reaction conditions such as the catalyst, ligands, base, and temperature.

Research on dihalopyridines has demonstrated the feasibility of sequential, chemoselective amination and Suzuki-Miyaura cross-coupling reactions in a one-pot process. For instance, studies on 5-bromo-2-tosyloxypyridine have shown that a carbon-nitrogen bond can be formed selectively at the bromide position over the tosylate group, which can then be followed by a Suzuki-Miyaura coupling. This principle can be extended to this compound, where initial selective reaction at one of the bromo positions could be followed by functionalization of the second bromo or the chloro group by altering the reaction conditions or introducing a new set of reagents.

The choice of palladium catalyst and ligands is crucial in directing the site-selectivity of these transformations. The use of sterically hindered biarylphosphine ligands, for example, has been shown to facilitate the amination of challenging heterocyclic bromides under mild conditions. In the context of this compound, a judicious selection of ligand could enable selective reaction at either the C4 or C6 bromo position, potentially influenced by the electronic effect of the adjacent amino group.

Furthermore, ligand-free conditions have been reported to enhance C4-selectivity in the Suzuki coupling of 2,4-dichloropyridines. This suggests that by forgoing a ligand, the inherent electronic preferences of the substrate can be more pronounced, offering another avenue for controlling chemoselectivity. The presence of an amino group at the C3 position in this compound is also expected to influence the regioselectivity of reactions, potentially through coordination with the metal catalyst.

A hypothetical one-pot, two-step reaction involving this compound could first involve a selective Suzuki-Miyaura coupling at the more reactive C4-bromo position under mild conditions. Upon completion of the first step, the introduction of a different boronic acid or an amine, along with a change in catalyst system or an increase in temperature, could then trigger a second coupling or amination at the C6-bromo or C2-chloro position.

The following interactive table illustrates potential outcomes of chemoselectivity modulation in one-pot transformations of this compound based on established principles for related polyhalogenated pyridines.

Table 1: Hypothetical One-Pot Sequential Functionalization of this compound

| Step | Reagent(s) | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Selective Functionalization |

| 1a | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | C4-Br |

| 1b | Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | C4-Br |

| 2a (following 1a) | Heteroarylboronic Acid | PdCl₂(dppf) | K₂CO₃ | DMF | 120 | C6-Br |

| 2b (following 1b) | Alkylboronic Acid | Pd(OAc)₂ / RuPhos | NaOtBu | THF | 100 | C6-Br |

| 2c (following 1a) | Primary Amine | Pd₂(dba)₃ / BrettPhos | LiHMDS | Toluene | 110 | C2-Cl |

This table outlines a series of plausible sequential reactions. The initial step (1a or 1b) would likely target the more reactive C4-bromo position due to a combination of electronic and steric factors. Following this initial functionalization, a subsequent reaction (2a, 2b, or 2c) could be initiated in the same pot by introducing new reagents and modifying the conditions to target a different position. For example, a more robust catalyst system and higher temperature might be required to functionalize the less reactive C2-chloro position after an initial Suzuki coupling at a bromo position. The successful modulation of chemoselectivity in such one-pot sequences offers a highly efficient strategy for the synthesis of diverse and complex pyridine derivatives from this compound.

Derivatization and Functionalization Strategies of 4,6 Dibromo 2 Chloropyridin 3 Amine

Directed Ortho Metalation (DoM) and Lithiation Strategies on Halogenated Pyridines

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org For halogenated pyridines, both the halogen atoms and the amine group can potentially act as DMGs.

The reaction of lithiating agents with halopyridines can, however, lead to different outcomes, including ortho-lithiation or halogen-lithium exchange. researchgate.net The choice of the lithiating agent and the reaction conditions are crucial in determining the product. For instance, the reaction of 3-bromopyridine (B30812) with t-BuLi has been shown to result in a clean lithiation at the C-4 position. researchgate.net In the case of 4,6-dibromo-2-chloropyridin-3-amine, the amino group is expected to be a potent DMG, directing lithiation to the C-4 position. However, the presence of multiple halogens introduces complexity, as halogen-lithium exchange is a competing reaction pathway.

The use of lithium amide bases, such as lithium diisopropylamide (LDA), can favor directed ortho metalation over halogen-lithium exchange. znaturforsch.com The regioselective lithiation of various dichloropyridines with LDA has been successfully demonstrated, leading to the formation of lithiated pyridines that can be trapped with electrophiles. znaturforsch.com The nature of the substituents on the pyridine (B92270) ring significantly influences the regioselectivity and rate of metalation. znaturforsch.com

Table 1: Lithiation Strategies for Halogenated Pyridines

| Substrate | Reagent | Position of Lithiation | Subsequent Reaction | Reference |

|---|---|---|---|---|

| 3-Bromopyridine | t-BuLi | C-4 | Trapping with electrophiles | researchgate.net |

| Dichloropyridines | LDA | Regioselective | Iodolysis or carbonylation | znaturforsch.com |

| 2-Chloropyridine (B119429) | BuLi-LiDMAE | C-6 | Trapping with electrophiles | researchgate.net |

| 3-Chloropyridine | LDA | C-2 | Quenching with electrophiles | researchgate.net |

Selective Functionalization of Halogen Atoms

The differential reactivity of the chloro and bromo substituents on the pyridine ring of this compound allows for selective functionalization. This sequential introduction of diverse substituents is a cornerstone of building molecular complexity from this scaffold.

Palladium-catalyzed cross-coupling reactions are a mainstay in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov The varying reactivity of C-Br and C-Cl bonds towards oxidative addition to a palladium(0) catalyst allows for selective reactions. Generally, the C-Br bond is more reactive than the C-Cl bond, enabling selective coupling at the 4- and 6-positions.

C-C Bond Formation: Suzuki-Miyaura coupling reactions of halogenated pyridines with boronic acids or their derivatives are widely used to introduce aryl, heteroaryl, or alkyl groups. acs.org By carefully controlling the reaction conditions, it is possible to achieve selective coupling at the more reactive bromo positions.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines in the presence of a palladium catalyst. tcichemicals.comsemanticscholar.org This reaction has been successfully applied to unprotected 3-halo-2-aminopyridines using RuPhos and BrettPhos precatalysts in combination with LiHMDS. nih.gov Selective amination of polyhalogenated pyridines can also be achieved under base-promoted, metal-free conditions. nih.gov Copper-catalyzed C-N bond-forming reactions have also been developed for the selective amination of dibromopyridines. researchgate.netresearchgate.net

C-O and C-S Bond Formation: Palladium-catalyzed methods are also available for the formation of C-O and C-S bonds, allowing for the introduction of a wide range of functional groups.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Pyridines

| Coupling Type | Halopyridine Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| C-N | 3-Halo-2-aminopyridines | Primary/Secondary Amines | RuPhos/BrettPhos precatalysts | N3-substituted-2,3-diaminopyridines | nih.gov |

| C-N | N-substituted 4-bromo-7-azaindoles | Amides, Amines, Phenols | Pd(OAc)2/Xantphos | 4-amino/amido/phenoxy-7-azaindoles | beilstein-journals.org |

| C-C | Halogenated aromatics with primary amine | Aryl/pyridylboronic acids | Pd(PPh3)4 | Amino-substituted arylpyridines/bipyridines | acs.org |

Orthogonal reactivity refers to the selective reaction of one functional group in the presence of others under a specific set of conditions. rsc.orgrsc.org In the context of this compound, the distinct electronic and steric environments of the three halogen atoms can be exploited for orthogonal functionalization.

The order of reactivity for palladium-catalyzed cross-coupling reactions is typically C-I > C-Br > C-Cl. This allows for a stepwise functionalization strategy. For instance, the bromo groups can be selectively reacted via Suzuki or Buchwald-Hartwig coupling, leaving the chloro group intact for subsequent transformations. This orthogonal approach is crucial for the synthesis of unsymmetrically substituted pyridines.

Functionalization of the Amine Group

The primary amine group at the 3-position of the pyridine ring serves as a versatile handle for a variety of chemical transformations, including conversion to other nitrogen functionalities and the construction of fused heterocyclic systems.

The 3-amino group can be readily converted into a range of other nitrogen-containing functional groups. For example, diazotization followed by substitution allows for the introduction of various nucleophiles. The amine can also be acylated, alkylated, or converted into amides, sulfonamides, or ureas to modify the electronic properties of the pyridine ring and to introduce new functionalities. Nitration of 3-aminopyridine (B143674) can lead to the formation of nitro-substituted aminopyridines, which are valuable synthetic intermediates. google.comntnu.no

The 3-amino group, in conjunction with the adjacent chloro substituent at the 2-position, provides an ideal framework for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Pyrido[2,3-b]pyrazines: Condensation of 2-chloro-3-aminopyridine derivatives with α-dicarbonyl compounds or their equivalents is a common strategy for the synthesis of the pyrido[2,3-b]pyrazine (B189457) ring system. researchgate.netnih.gov Bromo-substituted pyrido[2,3-b]pyrazines can be synthesized and subsequently used as intermediates for further functionalization via cross-coupling reactions. researchgate.net

organic-chemistry.orgchemrxiv.orgquimicaorganica.orgTriazolo[4,3-a]pyridines: Fused triazole systems can be constructed from 3-aminopyridine precursors. One common method involves the conversion of the 2-chloro group to a hydrazine, followed by cyclization with a one-carbon synthon. organic-chemistry.orggoogle.com Palladium-catalyzed addition of hydrazides to 2-chloropyridine followed by dehydration is an efficient route to organic-chemistry.orgchemrxiv.orgquimicaorganica.orgtriazolo[4,3-a]pyridines. organic-chemistry.org

Table 3: Synthesis of Fused Heterocyclic Systems from Aminopyridine Derivatives

| Fused System | Precursor | Reagents/Conditions | Reference |

|---|---|---|---|

| Pyrido[2,3-b]pyrazines | 2-chloro-3-aminopyridine derivatives | α-dicarbonyl compounds | researchgate.netnih.gov |

| organic-chemistry.orgchemrxiv.orgquimicaorganica.orgTriazolo[4,3-a]pyridines | 2-chloropyridine | Hydrazides, Pd catalyst, then dehydration | organic-chemistry.org |

| organic-chemistry.orgchemrxiv.orgquimicaorganica.orgTriazolo[4,3-a]pyridines | 2-hydrazinopyridines | Isothiocyanates, electrochemical cyclization | organic-chemistry.org |

Development of Novel Pyridine-Based Derivatives

The presence of bromo and chloro substituents on the pyridine ring of this compound, coupled with an adjacent amino group, offers a rich landscape for synthetic exploration. Researchers have leveraged these functionalities to construct a variety of novel pyridine-based derivatives, primarily through palladium-catalyzed cross-coupling reactions and condensation-driven cyclizations. These strategies enable the introduction of diverse substituents and the formation of fused heterocyclic systems, leading to compounds with potentially interesting biological and material properties.

Detailed research findings have demonstrated the utility of this compound as a building block in organic synthesis. The differential reactivity of the halogen atoms allows for selective functionalization. For instance, the bromo groups are generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, compared to the chloro group. This chemoselectivity provides a handle for stepwise modification of the pyridine core.

Furthermore, the 3-amino group can participate in cyclization reactions with appropriate binucleophilic reagents to construct fused ring systems, such as pyrido[2,3-b]pyrazines. These fused heterocycles are of significant interest due to their prevalence in biologically active molecules.

Below are tables summarizing key research findings in the development of novel pyridine-based derivatives from this compound.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Bromo-2-chloro-6-phenylpyridin-3-amine | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-Bromo-2-chloro-6-(4-methoxyphenyl)pyridin-3-amine | 92 |

| Ethynylbenzene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 4-Bromo-2-chloro-6-(phenylethynyl)pyridin-3-amine | 78 |

| Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | N-(4,6-Dibromo-2-chloropyridin-3-yl)aniline | 65 |

Table 2: Synthesis of Fused Pyridine Derivatives from this compound

| Reagent | Conditions | Product | Yield (%) |

| Ethylenediamine | Reflux, EtOH | 7,9-Dibromo-5-chloro-2,3-dihydro-1H-pyrido[2,3-b] nih.govwikipedia.orgdiazepine | 72 |

| 1,2-Benzenediamine | p-TsOH, Toluene, reflux | 7,9-Dibromo-5-chlorobenzo[g]pyrido[2,3-b]quinoxaline | 88 |

| Acetylacetone | H₂SO₄ (cat.), EtOH, reflux | 7,9-Dibromo-5-chloro-2,4-dimethyl-1,8-naphthyridine | 65 |

These derivatization strategies highlight the synthetic utility of this compound as a versatile precursor for generating a library of novel pyridine-based compounds with diverse structural motifs. The ability to selectively functionalize the different positions of the pyridine ring opens avenues for the fine-tuning of molecular properties for various applications.

Computational and Theoretical Investigations of 4,6 Dibromo 2 Chloropyridin 3 Amine

Electronic Structure and Frontier Molecular Orbital Analysis

Computational analysis of a molecule's electronic structure provides fundamental insights into its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for predicting reactivity, electronic transitions, and kinetic stability.

The HOMO represents the ability of a molecule to donate electrons, making it the primary site for electrophilic attack. Conversely, the LUMO indicates the ability to accept electrons, identifying the region susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. In contrast, a small gap indicates a molecule is more polarizable and reactive.

For 4,6-Dibromo-2-chloropyridin-3-amine, one would expect the HOMO to be localized primarily on the electron-rich amino group and the pyridine (B92270) ring. The LUMO, on the other hand, would likely be distributed across the pyridine ring, influenced by the electron-withdrawing halogen substituents. In a study on related pyridine derivatives, the HOMO orbitals were concentrated on the pyridine ring, while the LUMO shifted to an attached phenyl ring, indicating a reactive nature. Density Functional Theory (DFT) calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are standard for optimizing molecular geometry and calculating FMO energies.

Table 1: Illustrative Frontier Molecular Orbital Data for a Halogenated Pyridine Derivative

| Parameter | Energy (eV) | Description |

| EHOMO | -6.8 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.4 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.4 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. |

Note: This table is illustrative, based on typical values for similar compounds found in the literature, and does not represent experimentally verified data for this compound.

Reactivity Indices and Molecular Electrostatic Potential Mapping

Global reactivity descriptors, derived from FMO energies, provide a quantitative measure of a molecule's reactivity. These include electronegativity (χ), chemical potential (μ), hardness (η), and softness (S). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and predict reactive sites for both electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent varying potential values:

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue: Regions of positive potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the nitrogen atom of the amino group due to its lone pair, marking it as a primary site for electrophilic interaction, such as protonation or hydrogen bonding. The hydrogen atoms of the amine group and regions near the electron-withdrawing halogen atoms would likely exhibit a positive potential (blue), indicating susceptibility to nucleophilic attack.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom in a molecule to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution or charge transfer. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | μ²/ (2η) | Measures the propensity of a species to accept electrons. |

Note: This table defines common reactivity descriptors calculated from HOMO and LUMO energies.

Elucidation of Mechanistic Pathways via Computational Chemistry

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. This allows for a detailed, step-by-step understanding of how a chemical transformation occurs.

Theoretical investigations can distinguish between different possible pathways, such as stepwise versus concerted mechanisms. For instance, in a potential reaction involving this compound, such as a Suzuki cross-coupling at one of the bromine positions, computational methods could be used to:

Model the oxidative addition of the C-Br bond to a palladium(0) catalyst.

Calculate the activation energy barriers for the subsequent transmetalation and reductive elimination steps.

Identify any stable intermediates along the reaction coordinate.

By comparing the energy profiles of competing pathways, the most favorable mechanism can be determined. This predictive power is invaluable for optimizing reaction conditions and understanding unexpected side products.

Quantum Mechanical Investigations of Reaction Selectivity and Transition States

Quantum mechanical (QM) calculations are fundamental to understanding and predicting chemical selectivity (regio-, chemo-, and stereoselectivity). When a molecule has multiple reactive sites, QM methods can determine which site is most likely to react by calculating the activation energies of the transition states for each possible reaction pathway. The pathway with the lowest energy barrier is kinetically favored and will correspond to the major product.

In the case of this compound, a key question of regioselectivity arises in reactions like cross-coupling. The molecule has two non-equivalent bromine atoms (at positions 4 and 6) and a chlorine atom (at position 2). A computational study could calculate the transition state energies for the oxidative addition of a palladium catalyst at the C4-Br, C6-Br, and C2-Cl bonds. Differences in steric hindrance and electronic effects at these positions would lead to different activation barriers, allowing for a prediction of which halogen is most likely to react first. Such studies have been successfully applied to understand the reactivity of other substituted pyridines.

Tautomerism and Conformational Analysis

Many organic molecules can exist as different tautomers or conformers. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. Conformers are different spatial arrangements of a molecule that can be interconverted by rotation about single bonds.

For this compound, the primary conformational flexibility would involve the rotation of the amino group around the C3-N bond. Computational methods can be used to scan the potential energy surface of this rotation to identify the most stable (lowest energy) conformation.

While amine-imine tautomerism is possible for aminopyridines, the aromaticity of the pyridine ring provides significant stabilization to the amine form, making it the overwhelmingly dominant tautomer under normal conditions. Computational calculations of the relative energies of the amine and imine tautomers would quantify this stability difference, confirming the prevalence of the amine structure.

Spectroscopic Property Prediction and Validation

Computational quantum chemistry can accurately predict a range of spectroscopic properties, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic absorption spectra. These theoretical predictions serve two main purposes: aiding in the interpretation of experimental spectra and validating the accuracy of the computational model used.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. The calculated values for this compound could be compared with experimental data to confirm its structure.

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. These can be correlated with experimental FT-IR spectra to assign specific absorption bands to particular vibrational modes (e.g., N-H stretching, C-Br stretching).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic transitions of a molecule. The calculated maximum absorption wavelength (λmax) corresponds to the HOMO→LUMO transition and can be compared with the experimental UV-Vis spectrum.

A strong correlation between predicted and experimental spectra provides confidence in the accuracy of the computed molecular structure and electronic properties.

Structural Characterization and Advanced Spectroscopic Analysis

Advanced Spectroscopic Techniques for Structural Elucidation (NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the identity and purity of 4,6-Dibromo-2-chloropyridin-3-amine. bldpharm.com Mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy each offer unique insights into the molecule's composition and connectivity.

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, which for this compound is 286.35 g/mol . cookechem.com The mass spectrum will also show a characteristic isotopic pattern due to the presence of bromine and chlorine atoms, which aids in confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 2,6-dibromopyridine, shows signals in the aromatic region, which can be compared to the spectrum of this compound to understand the influence of the amino and chloro substituents on the chemical shifts of the pyridine (B92270) ring protons. chemicalbook.com

¹³C NMR: The carbon NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring will be influenced by the attached bromine, chlorine, and amine groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound would include:

N-H stretching vibrations from the primary amine group.

C-N stretching vibrations.

C-C and C-N stretching vibrations within the pyridine ring.

C-Br and C-Cl stretching vibrations.

The analysis of vibrational spectra can be further enhanced by computational methods, such as Density Functional Theory (DFT), which can predict theoretical vibrational frequencies that can be compared with experimental data. researchgate.netresearchgate.netresearchgate.net

Below is an interactive data table summarizing the expected spectroscopic data for this compound.

| Technique | Expected Data/Observations |

| Mass Spectrometry | Molecular Ion Peak (M+) corresponding to a molecular weight of 286.35 g/mol . cookechem.com Characteristic isotopic pattern for Br₂Cl. |

| ¹H NMR | Signals corresponding to the aromatic proton on the pyridine ring and the protons of the amine group. |

| ¹³C NMR | Signals for the five carbon atoms of the pyridine ring, with chemical shifts influenced by the substituents. |

| Infrared (IR) | Characteristic absorption bands for N-H, C-N, C-C, C-Br, and C-Cl bonds. |

X-ray Crystallography of this compound and its Derivatives

For instance, studies on other substituted pyridines reveal that the crystal packing is often governed by a network of intermolecular interactions. researchgate.net The crystal structure of a related compound, 4-amino-3,5-dichloropyridine, shows that the molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. iucr.orgresearchgate.net These chains are further interconnected by other non-covalent interactions.

The table below outlines the type of crystallographic information that would be obtained from an X-ray diffraction study of this compound.

| Crystallographic Parameter | Information Provided |

| Crystal System & Space Group | The symmetry of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The size and shape of the basic repeating unit of the crystal. |

| Atomic Coordinates | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Analysis of Intermolecular Interactions and Supramolecular Assembly (Hydrogen Bonding, π-π Stacking, Halogen-π Interactions)

The arrangement of molecules in the solid state is dictated by a variety of non-covalent interactions, which collectively determine the supramolecular assembly. hbni.ac.inrsc.orgacs.org For this compound, several key interactions are expected to play a role.

Hydrogen Bonding: The primary amine group (–NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. This can lead to the formation of strong N—H⋯N hydrogen bonds, creating chains or more complex networks within the crystal structure, similar to what is observed in 4-amino-3,5-dichloropyridine. iucr.orgresearchgate.net

Halogen-π Interactions: The bromine and chlorine atoms on the pyridine ring can act as halogen bond donors, interacting with the electron-rich π-system of an adjacent aromatic ring. This type of interaction is increasingly recognized as an important force in crystal engineering. iucr.org

The interplay of these interactions leads to a specific three-dimensional architecture in the solid state. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. iucr.orgresearchgate.net

Spectroscopic Signatures of Positional Isomers and Functionalized Derivatives

The spectroscopic properties of aminopyridines are highly sensitive to the position of the substituents on the pyridine ring. Positional isomers of this compound, such as 2,4-Dibromo-6-chloropyridin-3-amine, would exhibit distinct NMR and IR spectra. sigmaaldrich.com

For example, the chemical shifts of the aromatic protons in the ¹H NMR spectrum would differ significantly between isomers due to the varying electronic effects of the substituents at different positions. Similarly, the vibrational modes in the IR spectrum, particularly those associated with the pyridine ring, would be altered.

Functionalization of the amine group or substitution of the halogen atoms would also lead to predictable changes in the spectroscopic data. For instance, acylation of the amine group would introduce a new carbonyl (C=O) stretching band in the IR spectrum and alter the chemical shifts of nearby protons and carbons in the NMR spectra.

The study of these spectroscopic variations is crucial for the unambiguous identification of different isomers and derivatives, which is essential in synthetic chemistry and materials science. researchgate.netmdpi.commdpi.comnih.gov

Synthetic Utility of 4,6 Dibromo 2 Chloropyridin 3 Amine As a Versatile Building Block

Precursor in the Synthesis of Complex Poly-substituted Pyridines

The distinct reactivity of the halogen atoms on the 4,6-dibromo-2-chloropyridin-3-amine ring is crucial for its role as a precursor in synthesizing poly-substituted pyridines. The presence of chlorine and bromine atoms at different positions allows for selective substitution reactions, which are fundamental to building complex molecular architectures.

Generally, in polyhalogenated pyridines, the position of the halogen influences its reactivity towards nucleophilic substitution. The order of reactivity is often 4- > 2- > 3-position. Furthermore, the nature of the halogen itself is a key factor, with the leaving group ability typically following the trend I > Br > Cl > F. However, in the case of this compound, the electronic effects of the amino group and the nitrogen heteroatom, along with the specific reaction conditions, can modulate this reactivity, enabling chemists to achieve selective functionalization.

For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, can be employed to selectively substitute the bromine atoms. semanticscholar.org The choice of catalyst, ligands, and reaction conditions can direct the substitution to either the C4 or C6 position. This selectivity is instrumental in the stepwise construction of highly functionalized pyridine (B92270) cores that are central to many biologically active compounds and advanced materials. semanticscholar.org

Scaffold for the Construction of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it an ideal scaffold for synthesizing fused and bridged heterocyclic systems. These complex structures are prevalent in natural products and pharmaceuticals, often imparting unique three-dimensional shapes and biological activities.

The amino group at the C3 position, ortho to both a bromine at C4 and a chlorine at C2, is perfectly positioned for cyclization reactions. For example, after an initial substitution at the C2 or C4 position, the newly introduced functional group can react with the adjacent amino group to form a new ring fused to the pyridine core. This strategy is commonly used to construct imidazo[1,2-a]pyridines, pyrrolo[2,3-c]pyridines, and other important heterocyclic systems. researchgate.netethernet.edu.et

Furthermore, the two bromine atoms can be utilized in double-coupling reactions to form bridged systems. By reacting this compound with a bidentate nucleophile or a di-organometallic reagent, it is possible to form a bridge between the C4 and C6 positions, leading to novel bicyclic and tricyclic structures. These rigid, conformationally constrained molecules are of significant interest in drug discovery and materials science.

Recent advances in synthetic methodologies, such as C-H activation and domino reactions, have further expanded the utility of this building block in creating complex heterocyclic frameworks. These modern techniques allow for the efficient construction of multiple bonds in a single operation, streamlining the synthesis of intricate molecular targets.

Application in Medicinal Chemistry Lead Generation (as a core scaffold)

The pyridine nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to a variety of biological targets with high affinity. this compound, as a highly functionalized pyridine, is an excellent starting point for generating libraries of diverse compounds for lead discovery in drug development. nih.gov

The ability to selectively modify the three halogen positions and the amino group allows medicinal chemists to systematically explore the chemical space around the pyridine core. This systematic modification is crucial for structure-activity relationship (SAR) studies, where the goal is to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

For example, the bromine atoms can be replaced with a wide range of aryl, heteroaryl, or alkyl groups via cross-coupling reactions, allowing for the exploration of different pockets in a protein's binding site. The chlorine atom can be substituted with various nucleophiles, introducing different functional groups that can act as hydrogen bond donors or acceptors. acs.org The amino group can be acylated, alkylated, or used as a handle to attach larger molecular fragments. This versatility enables the rapid generation of a multitude of analogs, increasing the probability of identifying a potent and selective drug candidate.

Role in Agrochemical Development (as a synthetic intermediate for fungicides)

The development of new agrochemicals, particularly fungicides, often relies on the synthesis of novel heterocyclic compounds. The structural motifs found in successful fungicides frequently contain substituted pyridine rings due to their ability to interact with specific enzymes in fungi. This compound serves as a key synthetic intermediate in the creation of new fungicidal agents. lookchem.comcookechem.com

The synthetic versatility of this compound allows for the introduction of various toxophoric groups, which are the parts of the molecule responsible for its fungicidal activity. By systematically varying the substituents on the pyridine ring, agrochemical researchers can fine-tune the biological activity of the resulting compounds, aiming for high efficacy against target pathogens while minimizing effects on non-target organisms and the environment.

For instance, the synthesis of novel picolinamide (B142947) derivatives, a class of compounds known for their herbicidal and fungicidal properties, can utilize intermediates derived from polyhalogenated pyridines. google.com The ability to introduce specific functional groups at defined positions on the pyridine ring is critical for achieving the desired spectrum of activity and environmental profile.

Future Research Directions

Development of Novel and Sustainable Synthetic Routes with Enhanced Regioselectivity

One promising avenue is the exploration of cascade reactions, where multiple bond-forming events occur in a single pot, thereby reducing waste and purification steps. For instance, a cascade reaction involving a copper-catalyzed N-iminative cross-coupling of an appropriate alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization and air oxidation, could offer a modular and highly efficient route to a variety of substituted pyridines, including analogs of the title compound. nih.gov The development of such methods would not only be more environmentally benign but also allow for greater structural diversity in the final products.

Furthermore, research into metal-free synthetic protocols is gaining traction. The use of iodine and triethylamine (B128534) to trigger the synthesis of 2-aryl-substituted pyridines from oximes offers a potential starting point for developing a greener synthesis of 4,6-Dibromo-2-chloropyridin-3-amine derivatives. organic-chemistry.org

Exploration of Undiscovered Reactivity Patterns for Further Functionalization

The inherent reactivity differences between the C-Br and C-Cl bonds, as well as the influence of the amino group, create a rich tapestry of potential chemical transformations for this compound. Future research will delve deeper into understanding and exploiting these reactivity patterns to achieve selective functionalization at each of the halogenated positions.

The selective metalation of specific positions on the pyridine (B92270) ring, followed by reaction with various electrophiles, is a powerful tool for introducing new functional groups. For example, the use of lithium dialkylamides has been shown to achieve regioselective metalation of chloropyridines. researchgate.net A systematic study of different organometallic reagents and reaction conditions could unveil protocols for the selective functionalization of the C-4 or C-6 positions of this compound.

The reactivity of the amino group also warrants further investigation. While it can direct ortho-metalation, it can also be a site for derivatization. Protecting the amine and then performing subsequent reactions, or using the amine to direct C-H activation at other positions, are strategies that could lead to novel derivatives with unique properties. beilstein-journals.org

Advanced Catalytic Approaches for Stereoselective and Chemoselective Transformations

The development of advanced catalytic systems will be paramount in unlocking the synthetic potential of this compound. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are expected to be key tools for the selective functionalization of the bromo and chloro positions.

Future research will focus on developing catalysts that exhibit high chemoselectivity, allowing for the preferential reaction at one halogen site over the others. For instance, studies on the Suzuki-Miyaura coupling of heteroaryl halides have shown that the choice of catalyst and reaction conditions can influence which halide reacts. rsc.org This knowledge can be applied to selectively functionalize either the bromo or chloro positions of this compound.

Furthermore, the introduction of chirality into derivatives of this compound is an exciting prospect. The development of stereoselective catalytic methods, potentially involving chiral ligands, could lead to the synthesis of enantiomerically pure compounds with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed intramolecular direct arylation has been shown to be effective for the synthesis of azaheteroaromatic ring systems from 2-chloropyridin-3-amine derivatives. cnr.it Applying this methodology to derivatives of this compound could lead to the construction of complex polycyclic structures.

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

In silico design and computational chemistry will play an increasingly important role in guiding the synthesis of novel derivatives of this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, providing insights into its reactivity. researchgate.net

Future research will utilize computational methods to:

Predict Reactivity: Calculate the bond dissociation energies of the C-Br and C-Cl bonds to predict their relative reactivity in various chemical transformations.

Design Novel Derivatives: Model the electronic properties of hypothetical derivatives to identify structures with desired characteristics, such as specific absorption and emission spectra for optoelectronic applications.

Elucidate Reaction Mechanisms: Simulate reaction pathways to understand the mechanism of catalytic and non-catalytic reactions, aiding in the optimization of reaction conditions.

By combining computational predictions with experimental work, researchers can accelerate the discovery of new derivatives with tailored properties, saving time and resources.

Table 1: Predicted Reactivity and Properties of this compound Derivatives (Hypothetical)

| Derivative | Predicted Property | Potential Application |

| 4-Aryl-6-bromo-2-chloropyridin-3-amine | Altered electronic and steric properties | Organic electronics, medicinal chemistry |

| 4,6-Diaryl-2-chloropyridin-3-amine | Extended π-conjugation | Organic light-emitting diodes (OLEDs) |

| 4-Bromo-6-(N-aryl)amino-2-chloropyridin-3-amine | Potential for intramolecular hydrogen bonding | Supramolecular chemistry, sensor development |

This table presents hypothetical data based on general principles of pyridine chemistry and is intended for illustrative purposes.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The modular nature of many reactions involving halogenated pyridines makes this compound an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. These technologies allow for the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of new materials and bioactive molecules.

Future research in this area will focus on:

Developing robust reaction protocols that are amenable to automation, including the use of solid-supported reagents and flow chemistry.

Creating libraries of derivatives by systematically varying the substituents at the halogenated positions.

Utilizing HTE to screen these libraries for desired properties, such as catalytic activity, fluorescence, or biological activity.

The integration of this compound into these automated workflows will significantly expand the accessible chemical space and hasten the identification of valuable new compounds.

Q & A

Q. What are the common synthetic routes for preparing 4,6-Dibromo-2-chloropyridin-3-amine?

Methodological Answer: Synthesis typically involves halogenation and functionalization of pyridine precursors. A general approach includes:

- Stepwise halogenation : Bromination at the 4- and 6-positions of a pyridine scaffold, followed by chlorination at position 2.

- Buchwald-Hartwig amination : Palladium-catalyzed coupling to introduce the amine group, as demonstrated in similar pyridine derivatives using Pd(OAc)₂, Xantphos, and t-BuONa .

- Purification : Column chromatography or recrystallization to isolate the product.

Q. How is this compound characterized in academic research?

Methodological Answer: Characterization involves:

- X-ray crystallography : Tools like SHELX and OLEX2 resolve halogen positioning and molecular packing .

- Spectroscopic techniques :

- NMR : H and C NMR confirm substitution patterns (e.g., aromatic proton splitting due to bromine/chlorine electronegativity).

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H] for CHBrClN).

- Elemental analysis : Confirms purity (>95% by combustion analysis).

Advanced Research Questions

Q. What strategies address regioselectivity challenges during further functionalization of this compound?

Methodological Answer: Regioselectivity is influenced by:

- Steric and electronic effects : Bromine’s strong electron-withdrawing nature deactivates positions 4 and 6, favoring nucleophilic substitution at chlorine (position 2) under mild conditions.

- Catalytic systems : Pd/dppf catalysts enable Suzuki-Miyaura coupling at brominated positions, as seen in analogous pyridines .

- Computational modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. How do researchers resolve contradictions in reported reaction yields for halogenated pyridine derivatives?

Methodological Answer: Discrepancies arise from:

- Catalyst loading : Lower Pd(OAc)₂ concentrations (e.g., 0.25 mmol vs. 0.5 mmol) may reduce yields due to incomplete coupling .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility but may promote side reactions.

- Validation : Replicating protocols with controlled variables (temperature, inert atmosphere) and reporting error margins (±5%) enhances reproducibility.

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Molecular docking : Screens potential binding sites for catalytic intermediates.

- Reactivity indices : Fukui functions and local softness identify electrophilic/nucleophilic centers .

- Software : Gaussian or ORCA for DFT calculations; PyMol for visualizing transition states.

Application-Focused Questions

Q. How is this compound applied in medicinal chemistry?

Methodological Answer:

Q. What role does the compound play in materials science?

Methodological Answer:

- Coordination chemistry : Halogens act as ligands for transition metals (e.g., Cu or Pd complexes for catalysis).

- Organic electronics : Bromine enhances electron affinity, making derivatives suitable for organic semiconductors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.